molecular formula C7H8BrNO2 B8811654 (5-Bromo-6-methoxypyridin-2-yl)methanol

(5-Bromo-6-methoxypyridin-2-yl)methanol

Cat. No. B8811654
M. Wt: 218.05 g/mol
InChI Key: IPYSYFWGLWUGKV-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

(5-Bromo-6-methoxypyridin-2-yl)methanol of preparation 77 (92 mg, 0.42 mmol) was dissolved in DCM (5 ml). MnO2 (477 mg, 5.49 mmol) was added. The reaction was stirred under nitrogen at room temperature for overnight. LCMS showed ˜30% of the starting material remained, and the reaction continued for another 5 hr at which time ˜15% of the starting material remained by LCMS. The reaction mixture was filtered and the filtrate was evaporated to dryness in vacuo. A brownish solid was obtained (69 mg) which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
77
Quantity
92 mg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
477 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:10][OH:11])=[N:6][C:7]=1[O:8][CH3:9]>C(Cl)Cl.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:10]=[O:11])=[N:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1OC)CO
Name
77
Quantity
92 mg
Type
reactant
Smiles
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
477 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
A brownish solid was obtained (69 mg) which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=CC(=NC1OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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